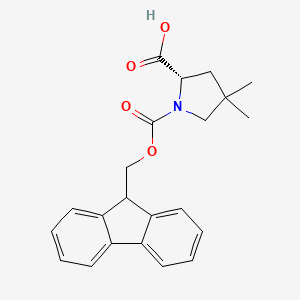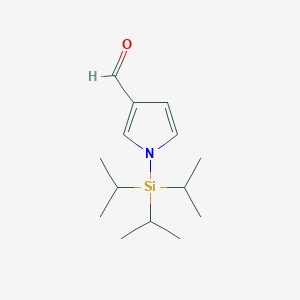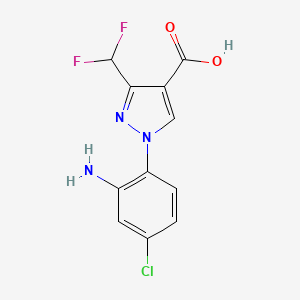![molecular formula C20H18N4OS B2367745 N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-14-8](/img/structure/B2367745.png)
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as PTIMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
科学的研究の応用
Fluorescent Probes for Mercury Ion Detection
A study demonstrated the utility of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions. This highlights the potential of such compounds in environmental monitoring and safety assessments (Shao et al., 2011).
Radiolabelled Probes for Peripheral Benzodiazepine Receptors
Another research focus has been the synthesis of imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), important for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT). This application is critical for the development of diagnostic tools in neurology and oncology (Katsifis et al., 2000).
Inhibitors of PI3Kα and mTOR
Compounds with an imidazo[1,2-a]pyridine core have been investigated for their inhibitory effects on PI3Kα and mTOR, important targets in cancer therapy. These studies aim at improving the pharmacological profile of such inhibitors by enhancing their metabolic stability, which is crucial for the development of more effective anticancer drugs (Stec et al., 2011).
Antiulcer Agents
Research into substituted imidazo[1,2-a]pyridines has shown that these compounds can exhibit both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. This novel class of antiulcer agents suggests a potential mechanism involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).
Anticancer Activity
N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity, highlighting the role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment. This research opens avenues for the development of new anticancer agents based on this scaffold (Chena et al., 2022).
Antibacterial Activity
The synthesis and evaluation of novel derivatives of imidazo[1,2-a]pyridines for antibacterial activity have been explored. This research contributes to the development of new antimicrobial agents, addressing the urgent need for novel antibiotics due to rising drug resistance (Budumuru et al., 2018).
特性
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWDCPJNUFNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367676.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)